molecular formula C19H15Cl2N3O2 B11210292 N-(2-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(2-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B11210292
M. Wt: 388.2 g/mol
InChI Key: ZCJFIHAXZNIBFI-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves the following steps:

    Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution reaction of the pyridazinone core with 4-chlorophenyl derivatives using suitable catalysts and solvents.

    Attachment of the chlorobenzyl group: The final step involves the alkylation of the pyridazinone derivative with 2-chlorobenzyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

    Gene expression: The compound may influence gene expression, affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C19H15Cl2N3O2

Molecular Weight

388.2 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C19H15Cl2N3O2/c20-15-7-5-13(6-8-15)17-9-10-19(26)24(23-17)12-18(25)22-11-14-3-1-2-4-16(14)21/h1-10H,11-12H2,(H,22,25)

InChI Key

ZCJFIHAXZNIBFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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